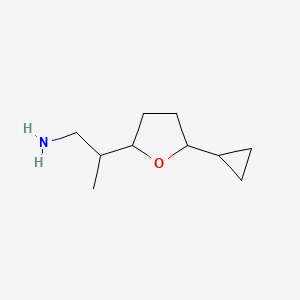

![molecular formula C13H18N2O3 B2718320 Benzyl N-[(isopropylcarbamoyl)methyl]carbamate CAS No. 78639-46-0](/img/structure/B2718320.png)

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate

Vue d'ensemble

Description

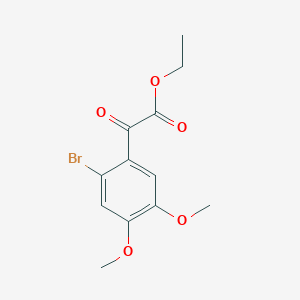

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is an organic compound with the CAS Number: 78639-46-0 . It has a molecular weight of 250.3 and its IUPAC name is benzyl 2-(isopropylamino)-2-oxoethylcarbamate . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H18N2O3 . The InChI code for this compound is 1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Isoindolinone Formation : Benzylamines derived from isopropyl carbamates, closely related to Benzyl N-[(isopropylcarbamoyl)methyl]carbamate, facilitate the formation of isoindolinones through a Bischler-Napieralski-type cyclization. This process is enhanced by the use of phosphorus pentoxide, offering a new mechanism involving a carbamoyl cation and showcasing the compound's utility in smooth conversion for organic synthesis (Adachi et al., 2014).

Carbolithiation of Alkenyl Carbamates : The stereoselective intermolecular carbolithiation of 1-Aryl-1-alkenyl N, N-diisopropylcarbamates, compounds related to the chemical structure , demonstrates the utility in organic synthesis. This process yields configurationally stable lithiated benzyl carbamates, showcasing the compound's relevance in the synthesis of complex molecules (Peters et al., 2002).

Agricultural Applications

Sustained Release in Agriculture : Polymeric and solid lipid nanoparticles encapsulating compounds similar to this compound, such as carbendazim, have been studied for their potential in agricultural applications. These systems offer controlled release profiles, reduced environmental toxicity, and enhanced efficiency in the prevention and control of fungal diseases in crops, demonstrating the broader applicability of related carbamates in sustainable agriculture (Campos et al., 2015).

Pharmaceutical Research

Cancer Cell Proliferation : Although directly related studies on this compound are limited, carbendazim, a structurally related compound, has been investigated for its anti-tumor activity. It inhibits cancer cell proliferation by suppressing microtubule dynamics, suggesting potential research applications of similar carbamates in developing anticancer strategies (Yenjerla et al., 2009).

Environmental Detection

Pesticide Detection : Conductive diamond electrodes have been used for the electrochemical detection of N-methylcarbamate pesticides, demonstrating the importance of carbamates in environmental monitoring. These methods provide low detection limits and stability, underlining the compound's significance in detecting pesticide residues (Rao et al., 2002).

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-(propan-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUOEOAXHYIKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2718238.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)

![3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine](/img/structure/B2718244.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)